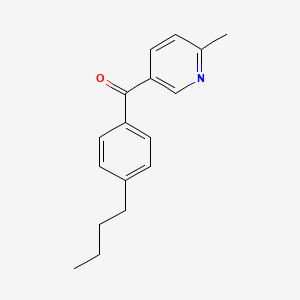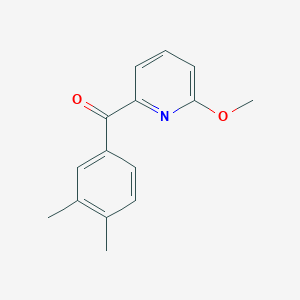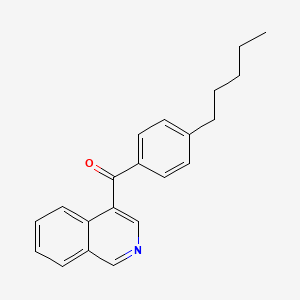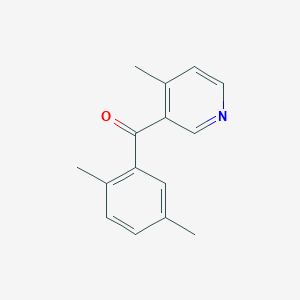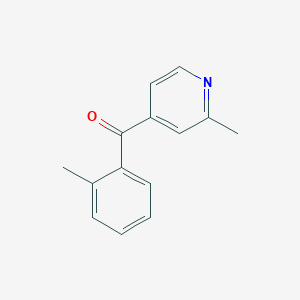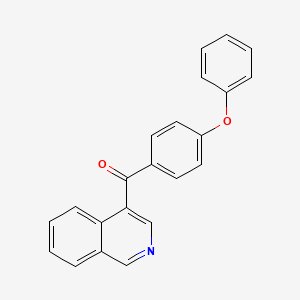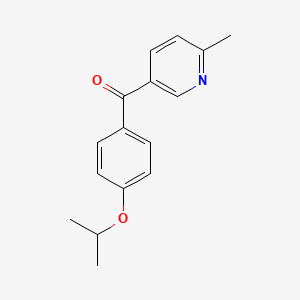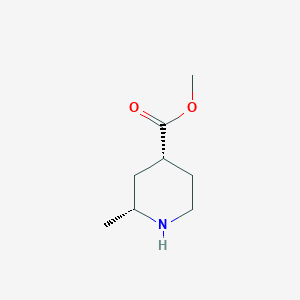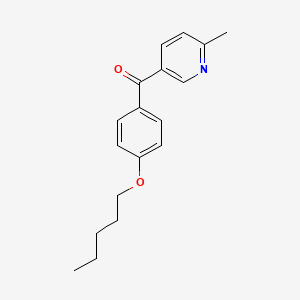
2-Methyl-5-(4-pentyloxybenzoyl)pyridine
Overview
Description
2-Methyl-5-(4-pentyloxybenzoyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmacology. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising properties that make it a potential candidate for drug development. In
Scientific Research Applications
Luminescent Properties and Applications
2-Methyl-5-(4-pentyloxybenzoyl)pyridine and its derivatives show promise in the field of luminescence. For instance, rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence. These complexes, due to their unique emission wavelengths, can potentially be used in light-emitting devices and as luminescent probes (Li et al., 2012).
Catalytic Activity
Palladium complexes with pyridine-based ligands have shown efficacy as catalysts in Heck-type coupling reactions, a type of carbon-carbon bond-forming reaction crucial in organic synthesis (Hahn et al., 2005). These findings suggest that 2-Methyl-5-(4-pentyloxybenzoyl)pyridine derivatives could have potential applications in catalysis.
Corrosion Inhibition
Aryl pyrazolo pyridine derivatives, closely related to 2-Methyl-5-(4-pentyloxybenzoyl)pyridine, have been studied for their ability to inhibit corrosion of metals in acidic environments. This application is significant in industries where metal longevity is critical (Sudheer & Quraishi, 2015).
Antibacterial Properties
Some pyridine derivatives, including those similar to 2-Methyl-5-(4-pentyloxybenzoyl)pyridine, have shown promising antibacterial properties. These compounds could potentially be developed into novel antimicrobial agents (Yu-jie, 2011).
Polymer Synthesis
The compound is also relevant in the synthesis of novel polyimides, which are polymers with high thermal stability and mechanical strength. These materials are useful in various industrial applications due to their durability (Wang et al., 2006).
properties
IUPAC Name |
(6-methylpyridin-3-yl)-(4-pentoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-4-5-12-21-17-10-8-15(9-11-17)18(20)16-7-6-14(2)19-13-16/h6-11,13H,3-5,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBJTJMOCNHVRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-pentyloxybenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




